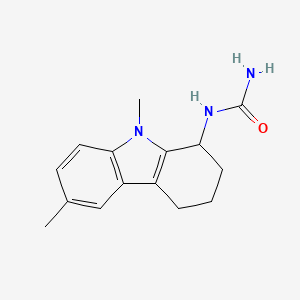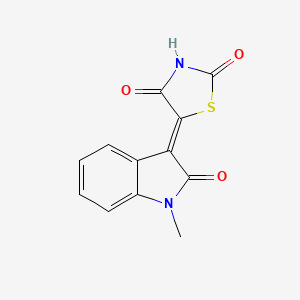
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, also known as DTG, is a compound that has been extensively studied for its potential use in scientific research. DTG is a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes.
Mechanism of Action
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea selectively activates the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. When activated, the sigma-1 receptor can modulate a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has also been shown to have a high affinity for the sigma-2 receptor, but the significance of this interaction is not yet fully understood.
Biochemical and Physiological Effects:
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can modulate calcium signaling, protein folding, and neurotransmitter release. In vivo studies have shown that N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can have anxiolytic, antidepressant, and antipsychotic effects, although the mechanisms underlying these effects are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to selectively activate the receptor and study its role in various cellular processes. However, one limitation of using N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is that it is not a natural ligand for the sigma-1 receptor, which may limit its usefulness in certain experiments.
Future Directions
There are a variety of future directions for research on N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea. One area of study is the development of new drugs that target the sigma-1 receptor. N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been shown to have potential as an antidepressant, antipsychotic, and anxiolytic, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of study is the role of the sigma-1 receptor in cancer. N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been shown to have anticancer effects in vitro, and further research may lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea.
Synthesis Methods
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can be synthesized using a variety of methods, but one of the most common is the reaction between 6,9-dimethyl-1,2,3,4-tetrahydrocarbazole and urea in the presence of a catalyst. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is its use as a tool to investigate the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By selectively activating the sigma-1 receptor with N-(6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, researchers can study the receptor's role in these processes and potentially develop new drugs that target the receptor.
properties
IUPAC Name |
(6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-7-13-11(8-9)10-4-3-5-12(17-15(16)19)14(10)18(13)2/h6-8,12H,3-5H2,1-2H3,(H3,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLTOFPNLDLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387173 |
Source


|
| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
CAS RN |
352549-13-4 |
Source


|
| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-iodophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5128659.png)
![3,5-dimethyl-4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B5128668.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)
![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)


![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)